3-Phenyl-2,1-benzoxazole-5-carbaldehyde
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Overview
Description
3-Phenyl-2,1-benzoxazole-5-carbaldehyde is a chemical compound with the molecular formula C14H9NO2 . It has a molecular weight of 223.23 . The compound is solid in its physical form .
Synthesis Analysis
Benzoxazole, the core structure of this compound, is a significant member of the heteroarenes. It has been extensively used as a starting material for different mechanistic approaches in drug discovery . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H9NO2/c16-9-10-6-7-13-12(8-10)14(17-15-13)11-4-2-1-3-5-11/h1-9H . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis
The synthesis of benzoxazole derivatives has seen a large upsurge via different pathways . These pathways involve the use of 2-aminophenol with various reactants under different reaction conditions and catalysts .Physical And Chemical Properties Analysis
This compound is a solid compound with a melting point range of 158 - 160 degrees .Scientific Research Applications
Synthesis and Antimicrobial Applications
Antimicrobial and Analgesic Activities : Derivatives of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde have been synthesized and demonstrated significant antimicrobial and analgesic activities. These derivatives have shown pronounced activities and interesting binding profiles with high receptor affinity in molecular docking studies, highlighting their potential in developing new antimicrobial agents (Jayanna et al., 2013).
Design and Synthesis of Novel Derivatives : Novel 2-substituted benzoxazole derivatives have been synthesized from methyl 2-substituted benzoxazole-5-carboxylate, showing promising antimicrobial activity. This research underscores the pharmacological importance and biological activity potential of benzoxazole derivatives (Balaswamy et al., 2012).
Structural and Spectroscopic Studies
- Crystal Structure and α-Glycosidase Inhibition : Studies on the crystal structure of related compounds have provided insights into their activity as α-glycosidase inhibitors. The structural analysis has helped in understanding the molecular basis of their higher activity compared to other compounds, aiding in the design of effective inhibitors (Gonzaga et al., 2016).
Antituberculosis Activity
- Tuberculosis Inhibitory Activity : N-substituted-phenyl-1,2,3-triazole derivatives have shown promising in vitro anti-Mycobacterium tuberculosis activity. The structure-activity relationship study indicated the importance of specific molecular features for anti-tubercular activity, providing a foundation for further exploration of these compounds as potential tuberculosis treatments (Costa et al., 2006).
Quantum Mechanical and Photophysical Studies
- Light Harvesting Properties : Quantum mechanical studies on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds have revealed their potential light-harvesting properties. This research opens avenues for utilizing these compounds in the design of novel inhibitor molecules of the Topoisomerase II enzyme and in developing new dye-sensitized solar cells (DSSCs) (Mary et al., 2019).
Safety and Hazards
The compound is associated with some safety hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Mechanism of Action
- Examples include DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Properties
IUPAC Name |
3-phenyl-2,1-benzoxazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-9-10-6-7-13-12(8-10)14(17-15-13)11-4-2-1-3-5-11/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKIUYNVKNTXMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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